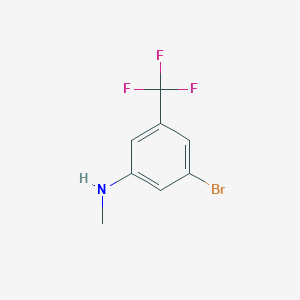

3-bromo-N-methyl-5-(trifluoromethyl)aniline

Vue d'ensemble

Description

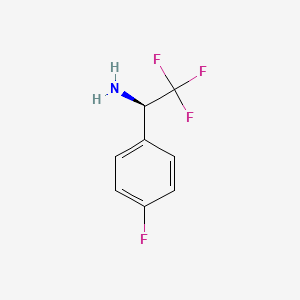

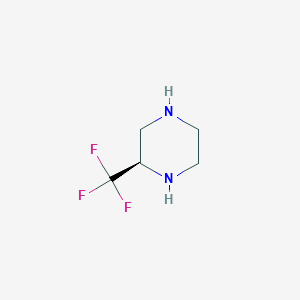

“3-bromo-N-methyl-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H5BrF3N . It is also known by other names such as 3-Amino-5-bromobenzotrifluoride . The average mass of this compound is 240.020 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom, a trifluoromethyl group, and an aniline group . The exact mass of this compound is 238.955734 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C7H5BrF3N), average mass (240.020 Da), and monoisotopic mass (238.955734 Da) .Applications De Recherche Scientifique

Phase Behavior and Application Potentials

Research on ionic liquids with various solutes, including aromatic compounds similar to 3-bromo-N-methyl-5-(trifluoromethyl)aniline, highlights the significant impact of anions like bistriflamide/triflate on solubility and phase behavior. This suggests potential applications in creating tuneable solvents for aromatic solutes, which could be beneficial for separation processes or extraction from original matrices. The study underscores the importance of understanding the solvent abilities of ionic liquids for application in environmentally acceptable solvents (Visak et al., 2014).

Synthetic Applications

The synthesis of novel substituted thiazolidinones via the reaction of chloral with substituted anilines, leading to trichloroethylidene anilines, demonstrates the utility of specific functional groups in facilitating complex organic transformations. This route provides insight into the potential of this compound in synthesizing heterocyclic compounds, offering a pathway to explore its use in drug development and materials science (Issac & Tierney, 1996).

Fluorine Chemistry and Material Science

The review on C-F bond activation of aliphatic fluorides, including trifluoromethyl groups, outlines methodologies for introducing fluorinated motifs into organic molecules. This research has implications for designing new materials and pharmaceuticals, suggesting that this compound could serve as a precursor for developing fluorinated building blocks with unique physical, chemical, or biological properties (Shen et al., 2015).

Environmental and Biological Implications

The environmental concentrations and toxicology review of tribromophenol, a structurally related compound, underscores the importance of understanding the environmental impact and degradation pathways of brominated and fluorinated compounds. This knowledge is crucial for assessing the ecological risk and designing compounds with reduced environmental persistence (Koch & Sures, 2018).

Safety and Hazards

The safety data sheet for “3-bromo-N-methyl-5-(trifluoromethyl)aniline” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with enzymes such as reverse transcriptase and the sphingosine-1-phosphate receptor . These targets play crucial roles in various biological processes, including viral replication and cellular signaling.

Mode of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Action Environment

The action of 3-bromo-N-methyl-5-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is known to be influenced by exceptionally mild and functional group tolerant reaction conditions . The stability and efficacy of the compound could also be affected by factors such as temperature , pH, and the presence of other substances in the environment.

Propriétés

IUPAC Name |

3-bromo-N-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMOGZRZCKKEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.